NNMT Inhibitory Potency: Bromobenzyl vs. Fluorobenzyl Analog Comparison
The 2-bromobenzyl analog demonstrates measurable NNMT inhibition with a reported Ki of 650 nM in a fluorescence polarization assay against full-length recombinant human NNMT, as curated in BindingDB. In contrast, the 2-fluorobenzyl analog (CHEMBL1305575) shows an IC50 >3.99 µM (>3990 nM) under comparable assay conditions, indicating that bromine substitution confers approximately 6-fold or greater improvement in target engagement compared to fluorine at the same position [1][2]. This suggests the bromine atom's larger size and polarizability may enhance binding interactions within the NNMT active site.
| Evidence Dimension | NNMT inhibitory potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 650 nM (BindingDB BDBM50627707) |
| Comparator Or Baseline | 2-Fluorobenzyl analog (CHEMBL1305575): IC50 >3990 nM |
| Quantified Difference | ≥6.1-fold improvement in potency for bromo vs. fluoro analog |
| Conditions | Full-length recombinant human NNMT, fluorescence polarization assay; pre-incubation conditions. Note: data sourced from different BindingDB entries and may reflect varying assay protocols. |
Why This Matters
A 6-fold or greater potency improvement over the fluorinated analog directly impacts the compound's suitability as a chemical probe or lead scaffold for NNMT-targeted drug discovery programs.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689): Ki=650 nM for human NNMT. Accessed 2026-04-29. View Source
- [2] BindingDB. BDBM95519 (CHEMBL1305575, MLS000694878): N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide, IC50 >3.99E+3 nM. Accessed 2026-04-29. View Source
